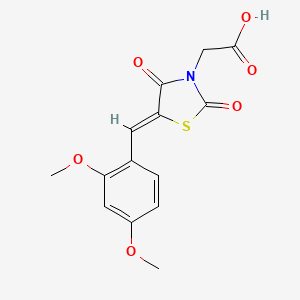
N-(2-oxoquinolin-3-ylidene)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxoquinolin-3-ylidene)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes a quinoline ring system with an acetamide group attached, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoquinolin-3-ylidene)acetamide can be achieved through several methods. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide using the Sonogashira cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and copper iodide in a solvent such as tetrahydrofuran (THF) and dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-oxoquinolin-3-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the original compound.
科学研究应用
N-(2-oxoquinolin-3-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-oxoquinolin-3-ylidene)acetamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins involved in cellular processes such as apoptosis. For example, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds share a similar structural motif and have shown notable cytotoxicity towards cancer cell lines.
Quinoline derivatives: Other quinoline derivatives, such as quinoline N-oxides and quinoline carboxamides, have similar biological activities and applications.
Uniqueness
N-(2-oxoquinolin-3-ylidene)acetamide stands out due to its specific structure, which combines the quinoline ring with an acetamide group. This unique combination contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
N-(2-oxoquinolin-3-ylidene)acetamide |
InChI |
InChI=1S/C11H8N2O2/c1-7(14)12-10-6-8-4-2-3-5-9(8)13-11(10)15/h2-6H,1H3 |
InChI 键 |
SAGZICATWYSSHK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N=C1C=C2C=CC=CC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153867.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethyl-5-(2-furyl)(1,2,4-triazol-3-ylthio))aceta mide](/img/structure/B12153874.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12153880.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide](/img/structure/B12153882.png)
![3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153886.png)

![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{4-[(4-formylpiperazin-1-yl)carbonyl]phenyl}urea](/img/structure/B12153897.png)
![3,5,6-trimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12153905.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12153919.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153922.png)
![(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12153929.png)
![Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate](/img/structure/B12153933.png)
![(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12153948.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12153953.png)
